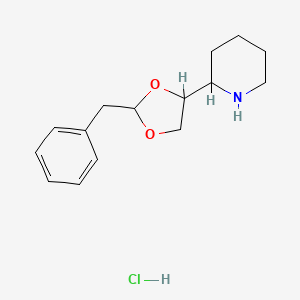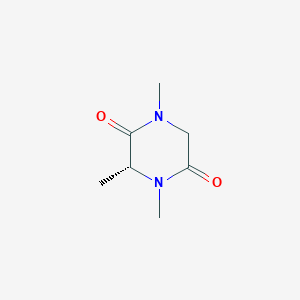
(3R)-1,3,4-Trimethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1,3,4-Trimethylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with three methyl groups and two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3,4-Trimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst to form the piperazine ring, followed by oxidation to introduce the keto groups. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to precisely control reaction parameters and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1,3,4-Trimethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace one or more of the methyl groups with other substituents, potentially leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxylated piperazines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R)-1,3,4-Trimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3R)-1,3,4-Trimethylpiperazine-2,5-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with fewer methyl groups, leading to different chemical and biological properties.
1,3,4-Trimethylpiperazine: Lacks the keto groups, resulting in different reactivity and applications.
2,5-Diketopiperazine: A simpler structure without methyl substitutions, often used as a scaffold in drug design.
Uniqueness
(3R)-1,3,4-Trimethylpiperazine-2,5-dione is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
66445-42-9 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(3R)-1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
AMADWOODIDMYTQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N(CC(=O)N1C)C |
SMILES canónico |
CC1C(=O)N(CC(=O)N1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


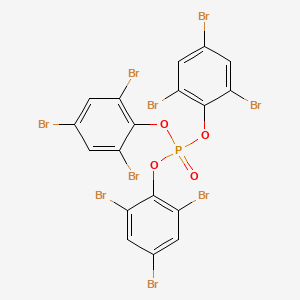
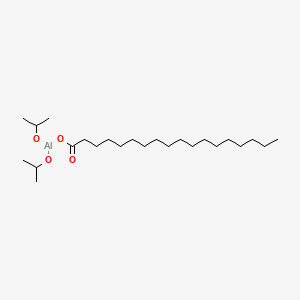
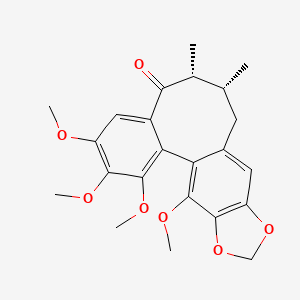

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


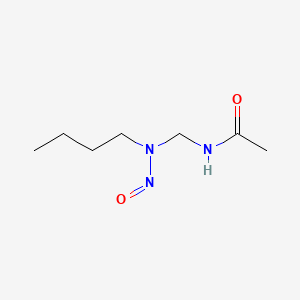
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
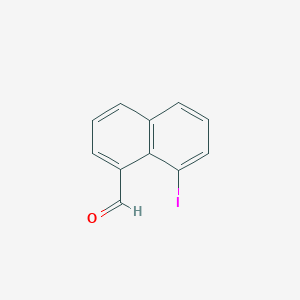
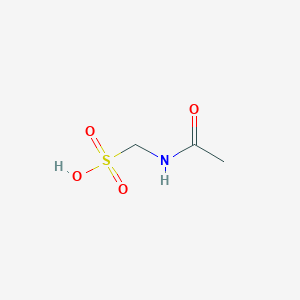

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
